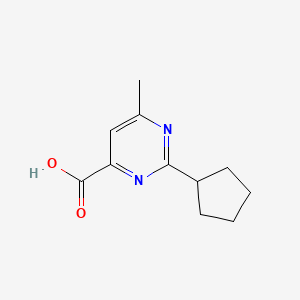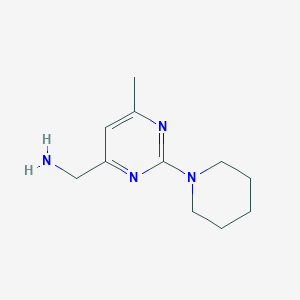
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole
Descripción general
Descripción
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole (CPDI) is a heterocyclic compound with a broad range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. CPDI is a versatile compound that has been used in the synthesis of various biologically active compounds, such as β-lactams, quinolines, and indolines. In addition, CPDI has been used in the development of various bioactive compounds, including analgesics and anti-inflammatory agents.
Mecanismo De Acción
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been shown to bind to various receptors in the body, such as the serotonin receptor. The binding of 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole to the serotonin receptor is believed to be responsible for its analgesic and anti-inflammatory effects. In addition, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been shown to bind to various enzymes, such as cyclooxygenase, and to inhibit their activity.
Biochemical and Physiological Effects
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been shown to have various biochemical and physiological effects. It has been shown to possess analgesic and anti-inflammatory effects, as well as to inhibit the activity of various enzymes, such as cyclooxygenase. In addition, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been shown to possess anti-cancer and anti-viral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole in laboratory experiments is that it is a relatively inexpensive compound and is readily available. In addition, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole is stable and can be stored for extended periods of time without significant degradation. However, one of the main limitations of using 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole in laboratory experiments is that it is a relatively toxic compound and should be handled with care.
Direcciones Futuras
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has potential applications in the development of novel drugs and drug delivery systems. In addition, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole could be used in the development of new analgesics and anti-inflammatory agents. Furthermore, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole could be used in the development of new anti-cancer and anti-viral agents. Finally, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole could be used in the development of new enzyme inhibitors, such as cyclooxygenase inhibitors.
Aplicaciones Científicas De Investigación
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been used in numerous scientific research studies. It has been used as a substrate in the synthesis of various biologically active compounds, such as β-lactams, quinolines, and indolines. In addition, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been used in the development of various bioactive compounds, including analgesics and anti-inflammatory agents. 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has also been used in the synthesis of various novel drugs and drug delivery systems.
Propiedades
IUPAC Name |
2-(3-chloropyrazin-2-yl)-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-12(15-6-5-14-11)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWONZNDPOBMJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
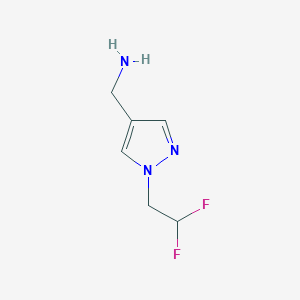

![2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468020.png)
![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)
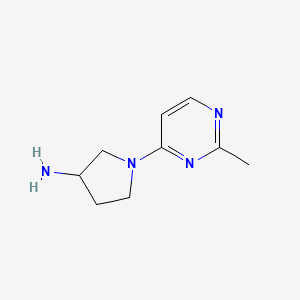

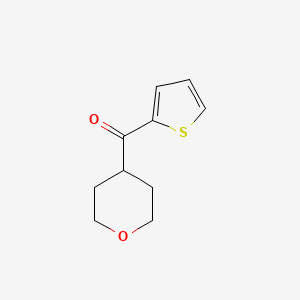
![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1468027.png)
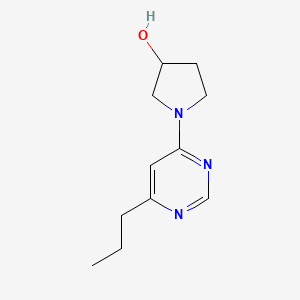
![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)
